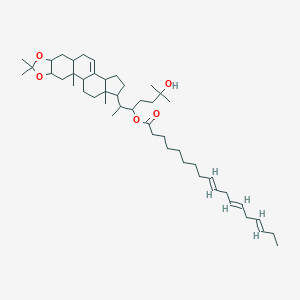

Ecdysone 2,3-acetonide

Descripción

Propiedades

Número CAS |

119087-46-6 |

|---|---|

Fórmula molecular |

C48H78O5 |

Peso molecular |

735.1 g/mol |

Nombre IUPAC |

[6-hydroxy-6-methyl-2-(2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-17-yl)heptan-3-yl] (9E,12E,15E)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C48H78O5/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-44(49)51-41(30-31-45(3,4)50)35(2)38-27-28-39-37-26-25-36-33-42-43(53-46(5,6)52-42)34-48(36,8)40(37)29-32-47(38,39)7/h10-11,13-14,16-17,26,35-36,38-43,50H,9,12,15,18-25,27-34H2,1-8H3/b11-10+,14-13+,17-16+ |

Clave InChI |

BIUCYCRDPDNJSI-WFDWJBHXSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |

SMILES isomérico |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |

SMILES canónico |

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |

Sinónimos |

ecdysone 2,3-acetonide |

Origen del producto |

United States |

Chemical Synthesis, Derivatization, and Modifications of Ecdysone 2,3 Acetonide

Synthetic Strategies for 2,3-Acetonide Formation

The formation of the 2,3-acetonide derivative of ecdysone (B1671078) involves the protection of the vicinal diol at the C-2 and C-3 positions of the steroid A-ring. This selective protection is fundamental for preventing these hydroxyl groups from participating in subsequent reactions, thus enabling modifications at other sites, such as the C-22 hydroxyl group.

The selective protection of the 2,3-diol in ecdysone is a common strategy in the synthesis of its derivatives. mdpi.com This is typically achieved by reacting ecdysone with a ketone or an aldehyde under acidic conditions to form a cyclic acetal (B89532). mdpi.com The 2,3-diol is particularly amenable to this reaction due to its cis-orientation, which facilitates the formation of a stable five-membered ring with the acetonide group. This selective protection is often the initial step in a multi-step synthesis to produce more complex ecdysone analogs. nih.gov A three-step process has been described as a preferred method for the selective protection of the 2,3-diol, resulting in the 2,3-mono-acetonide in essentially quantitative yield. scispace.com

A variety of reagents and reaction conditions can be employed for the formation of ecdysone 2,3-acetonide. A common and efficient method involves the use of phosphomolybdic acid as a catalyst in acetone (B3395972). mdpi.com In this procedure, the ecdysteroid is dissolved in acetone, and phosphomolybdic acid is added. The reaction mixture is then sonicated at room temperature. mdpi.com This method is advantageous due to its simplicity and high yield. Other acid catalysts, such as fused p-toluenesulfonic acid (TsOH) in the presence of 2,2-dimethoxypropane (B42991) in dry acetone, can also be used to achieve quantitative formation of the 2,3-acetonide. scispace.com The reaction is typically neutralized with an aqueous solution of sodium bicarbonate. mdpi.com

Table 1: Reagents and Conditions for 2,3-Acetonide Formation

| Catalyst | Reagent(s) | Solvent | Reaction Time | Temperature | Yield |

| Phosphomolybdic Acid | Acetone | Acetone | 30 min (sonication) | Room Temperature | High |

| Fused TsOH | 2,2-Dimethoxypropane | Dry Acetone | A few hours | Room Temperature | Quantitative scispace.com |

Ecdysone possesses multiple diol systems, including the 2,3-diol and the 20,22-diol. The regioselectivity of acetal formation is a critical consideration in the synthesis of ecdysone derivatives. The reactivity of these diols towards acetal formation can be controlled by the choice of reagents and reaction conditions. While the 2,3-diol readily forms a stable acetonide, the 20,22-diol can also be protected. mdpi.com It is possible to selectively protect only the 20,22-diol or both the 2,3- and 20,22-diols. scispace.com The ability to selectively protect different diol groups allows for a high degree of control over the subsequent chemical modifications of the ecdysone molecule.

Synthesis of Ecdysone 2,3-Acetonide Conjugates and Derivatives

Once the 2,3-diol is protected as an acetonide, the resulting ecdysone 2,3-acetonide can be used as a versatile intermediate for the synthesis of various conjugates and derivatives. These modifications are often targeted at the remaining free hydroxyl groups, particularly the C-22 hydroxyl group.

The C-22 hydroxyl group of ecdysone 2,3-acetonide is a primary site for esterification. A series of ecdysone 22-long-chain fatty acyl esters, including laurate, myristate, palmitate, stearate, oleate, linoleate, linolenate, and arachidate, have been synthesized in high yields. nih.gov The synthesis involves the acylation of ecdysone 2,3-acetonide at the C-22 position using the appropriate acyl anhydride. nih.gov Following the esterification, the 2,3-acetonide protecting group can be removed under mild acidic conditions to yield the final ecdysone 22-acyl ester. nih.gov

Table 2: Synthesized Ecdysone 22-Long-Chain Fatty Acyl Esters from Ecdysone 2,3-Acetonide

| Fatty Acyl Group |

| Laurate |

| Myristate |

| Palmitate |

| Stearate |

| Oleate |

| Linoleate |

| Linolenate |

| Arachidate |

In addition to esterification, the C-22 hydroxyl group of ecdysone 2,3-acetonide can also be sulfated. While the direct synthesis of ecdysone 2,3-acetonide 22-sulfate is not explicitly detailed in the provided context, the formation of ecdysteroid phosphates at the C-22 position is well-documented. nih.gov The synthesis of such conjugates would likely involve the reaction of ecdysone 2,3-acetonide with a sulfating agent, such as sulfur trioxide pyridine (B92270) complex, to introduce the sulfate (B86663) group at the C-22 position. The presence of the 2,3-acetonide protecting group would be crucial to direct the sulfation to the desired hydroxyl group.

Oxime and Oxime Ether Derivatives (e.g., 20-oxime from Poststerone 2,3-acetonide)

The transformation of the ketone functional group in ecdysteroid acetonides into oximes and oxime ethers represents a key area of derivatization. Oximes are synthesized by reacting a carbonyl compound, such as the C-20 ketone in Poststerone 2,3-acetonide, with hydroxylamine (B1172632) or its salt in the presence of a base. mdpi.comnih.gov This reaction can produce E and Z geometric isomers. nih.govresearchgate.netmdpi.com

The general synthesis of an ecdysteroid oxime from a ketone involves refluxing the parent compound with hydroxylamine hydrochloride and a base like sodium hydroxide (B78521) in an ethanol-water mixture. mdpi.com The 2,3-acetonide group remains stable under these conditions, selectively protecting the C-2 and C-3 hydroxyls while allowing the ketone to react. For instance, the 6-carbonyl group of 20-hydroxyecdysone (B1671079) has been converted to a mixture of (6E)-oxime and (6Z)-oxime isomers. researchgate.netmdpi.com Similarly, oximation of 20-hydroxyecdysone can proceed regio- and stereoselectively to yield (E)-configured oximes in quantitative yields. researchgate.net While the direct synthesis from Poststerone 2,3-acetonide is a specific application, the methodology follows these established principles for steroid oxime formation.

Further derivatization can be achieved by converting the oxime to an oxime ether. These derivatives are of interest for their potential biological activities, as the introduction of an oxime group can enhance the pharmacological profile of steroid molecules. researchgate.netmdpi.com

Table 1: Synthesis of Ecdysteroid Oxime Derivatives

| Parent Compound | Reagents | Product(s) | Key Findings |

|---|---|---|---|

| 20-Hydroxyecdysone | NH₂OH·HCl, NaOH, EtOH/H₂O | 20-Hydroxyecdysone (6E)-oxime and (6Z)-oxime | Resulted in a mixture of two geometric isomers. researchgate.netmdpi.com |

| 20-Hydroxyecdysone | H₂N-OH·HCl in aqueous-ethanolic alkali | E-oxime as the sole product | Reaction in pyridine leads to a mixture of Z- and E-oximes of 14,15-anhydro-20-hydroxyecdysone. researchgate.netresearchgate.net |

Formation of Oxygen-Containing Heterocycles (e.g., Oxetane (B1205548) Oxacycles)

The rigid steroid backbone of ecdysone derivatives can be a template for the formation of complex oxygen-containing heterocycles. An unusual example is the formation of an oxetane ring from the diacetonide of 20-hydroxyecdysone. researchgate.net Oxetanes are four-membered cyclic ethers that are of interest in medicinal chemistry but are challenging to synthesize due to ring strain. beilstein-journals.orgresearchgate.net

In one reported transformation, the oxidation of 20-hydroxyecdysone diacetonide with oxygen in an alkaline medium led to the unexpected formation of an oxetane cycle. researchgate.net This reaction highlights a unique reactivity of the ecdysteroid skeleton under specific oxidative conditions. While general methods for oxetane synthesis, such as the Paternò-Büchi reaction (a photochemical [2+2] cycloaddition between a carbonyl and an alkene), are well-established, the formation from an ecdysteroid derivative demonstrates a novel intramolecular cyclization pathway. nih.gov

Utility of the 2,3-Acetonide Group as a Protecting Group in Organic Synthesis

The 2,3-acetonide group is a valuable tool in the multi-step synthesis and modification of ecdysteroids. It serves as a protecting group for the vicinal cis-diol at the C-2 and C-3 positions, enabling chemists to perform selective reactions on other functional groups within the molecule. scispace.comnih.gov

The protection of diols as acetonides (also known as isopropylidene ketals) is a common strategy in organic synthesis. uchicago.eduorganic-chemistry.org This group is advantageous because it is easy to introduce, stable to a wide range of reaction conditions (including basic, nucleophilic, and many oxidative/reductive reagents), and can be removed under specific, mild acidic conditions. scispace.comorganic-chemistry.orgutsouthwestern.edu By masking the reactive 2,3-diol, transformations such as oxidation, esterification, or side-chain modifications can be carried out with high selectivity. researchgate.net

Protection-Deprotection Sequences

The strategic application of the 2,3-acetonide protecting group relies on efficient protection and deprotection sequences.

Protection: The 2,3-diol of an ecdysteroid can be selectively protected by reacting the parent compound with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. scispace.com A high-yield procedure involves using a catalytic amount of fused p-toluenesulfonic acid (TsOH) with dimethoxypropane in dry acetone at room temperature, leading quantitatively to the 2,3-acetonide. scispace.com

Deprotection: The acetonide group is readily cleaved by acid-catalyzed hydrolysis. scispace.comorganic-chemistry.org This can be achieved under slightly acidic conditions, for example, by using an acidic resin, which allows for easy workup. scispace.com The stability of the acetonide group to basic and neutral conditions, coupled with its lability in acid, allows for orthogonal protection strategies in complex syntheses.

Table 2: Protection and Deprotection of Ecdysteroid 2,3-diols

| Transformation | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Protection | 2,2-dimethoxypropane, acetone, cat. TsOH, RT | Ecdysterone 2,3-acetonide | Quantitative | scispace.com |

| Deprotection | Acidic resin | Ecdysterone | 57% | scispace.com |

| Deprotection (General) | Aqueous acid; Acetone with cat. acid (transacetalization) | Parent Diol | High | organic-chemistry.org |

Application in Structural Confirmation

The formation of acetonide derivatives is a useful technique for the structural elucidation of ecdysteroids. nih.gov By analyzing the products of an acetonide-forming reaction, the presence and location of vicinal diols in the parent molecule can be confirmed.

A reverse-phase HPLC method has been developed where the shift in retention time (Δr.t.) upon acetonide formation provides structural information. nih.gov The magnitude of this shift is characteristic of the type of acetonide formed (e.g., monoacetonide vs. diacetonide) and its specific location on the steroid skeleton (e.g., C-2/C-3 vs. C-20/C-22). This micro-scale analytical method allows for rapid confirmation of diol configurations in new ecdysteroid metabolites. nih.gov

Furthermore, NMR spectroscopy of acetonide derivatives can aid in structural confirmation. For example, in the analysis of the naturally occurring pterosterone (B101409) 20,22-acetonide, the characteristic signals of the acetonide group in the ¹H and ¹³C NMR spectra, along with the downfield shifts of the C-20 and C-22 signals compared to the parent pterosterone, confirmed the structure. researchgate.net

Semi-Synthetic Transformations of Parent Ecdysteroids to Yield Acetonides

Ecdysone 2,3-acetonides are typically prepared via semi-synthesis from naturally abundant parent phytoecdysteroids like 20-hydroxyecdysone. scispace.commdpi.com These transformations involve the acid-catalyzed condensation of the ecdysteroid with a ketone or aldehyde. mdpi.com

Several methods have been optimized for this purpose. A highly efficient procedure for creating the 2,3-monoacetonide of 20-hydroxyecdysone involves a two-step process: first, forming a 2,3:20,22-diphenylboronate-diacetonide, followed by oxidative hydrolysis of the phenylboronate (B1261982) group with neutral aqueous hydrogen peroxide to quantitatively yield the 2,3-monoacetonide. scispace.com Another established method employs phosphomolybdic acid as a catalyst for the reaction, which is fast and does not produce artifacts. nih.gov These semi-synthetic routes provide access to valuable intermediates like Ecdysone 2,3-acetonide, which can then be used for further derivatization or in the synthesis of complex analogs for biochemical studies. scispace.com

Biosynthesis and Metabolism of Ecdysteroids with Implications for Acetonide Like Structures

General Ecdysteroid Biosynthetic Pathways

The production of ecdysteroids varies between the plant and animal kingdoms, reflecting their distinct evolutionary paths and physiological roles. In plants, these compounds, known as phytoecdysteroids, are synthesized endogenously, while in insects, zooecdysteroids are produced from dietary precursors.

Plants synthesize phytoecdysteroids through the mevalonate pathway, a fundamental process for the production of a wide array of isoprenoids and steroids. nih.govnih.gov This pathway commences with acetyl-CoA, a central molecule in cellular metabolism. nih.govresearchgate.net

The initial steps of the mevalonate pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. wikipedia.org Following a series of phosphorylations and a decarboxylation, mevalonate is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov

These isoprenoid units undergo further condensation reactions to form larger molecules. The head-to-tail addition of IPP and DMAPP units leads to the formation of geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and geranylgeranyl pyrophosphate (C20). The head-to-head condensation of two farnesyl pyrophosphate molecules yields squalene (B77637), a 30-carbon triterpenoid. Squalene then undergoes epoxidation and cyclization to form cycloartenol in plants, which is a precursor to various sterols, including cholesterol. nih.gov Although cholesterol is a key intermediate, the subsequent steps leading to the diverse array of over 500 known phytoecdysteroids are not fully elucidated. nih.govresearchgate.net These final steps involve a series of hydroxylation reactions at various positions on the sterol backbone, leading to the formation of compounds like 20-hydroxyecdysone (B1671079), the most common phytoecdysteroid. nih.govresearchgate.net

It is hypothesized that the vast structural diversity of phytoecdysteroids arises from a combinatorial system of enzymes that lack strict substrate specificity, allowing for a multitude of structural permutations from a few early intermediates. mdpi.com

In contrast to plants, insects are incapable of de novo sterol synthesis and therefore must acquire sterols, such as cholesterol or phytosterols, from their diet. mdpi.comwikipedia.org These dietary sterols serve as the essential precursors for the biosynthesis of ecdysteroids. The primary site of ecdysone (B1671078) synthesis in larval insects is the prothoracic gland. nih.govresearchgate.net

The conversion of dietary cholesterol to ecdysone involves a series of enzymatic reactions, many of which are catalyzed by a group of cytochrome P450 enzymes encoded by genes collectively known as the "Halloween genes". wikipedia.orgnih.gov These genes were first identified in the fruit fly, Drosophila melanogaster, and mutations in these genes lead to embryonic lethality due to defects in exoskeleton formation. wikipedia.org

The key Halloween genes and their functions in the ecdysteroidogenic pathway include:

Spook (Spo) and Spookier (Spokier): These enzymes are involved in the initial conversion of 7-dehydrocholesterol. wikipedia.org

Phantom (Phm): This gene encodes a microsomal 25-hydroxylase. wikipedia.org

Disembodied (Dib) and Shadow (Sad): These genes encode enzymes that catalyze subsequent hydroxylation steps. nih.govnih.gov

The expression of these genes is tightly regulated, ensuring that ecdysone is produced in precise pulses that trigger key developmental events like molting and metamorphosis. nih.govresearchgate.net Once synthesized in the prothoracic gland, ecdysone is released into the hemolymph. It is then transported to peripheral tissues, such as the fat body and midgut, where it is converted to its more active form, 20-hydroxyecdysone (20E), by the enzyme 20-hydroxylase, which is encoded by the Shade (Shd) gene, another member of the Halloween gene family. nih.govplos.org

Ecdysteroid Metabolic Pathways and Conjugation

To ensure precise hormonal signaling, the levels of active ecdysteroids are tightly controlled not only through regulated biosynthesis but also through efficient metabolic inactivation and conjugation pathways. These processes terminate the hormonal signal and facilitate the excretion of the hormone.

Inactivation of ecdysteroids can occur through several major routes, leading to the formation of metabolites with reduced or no biological activity. oup.com

3-Epimerization: This process involves the conversion of the 3β-hydroxyl group to a 3α-hydroxyl group, proceeding through a 3-dehydro intermediate. This epimerization significantly reduces the biological activity of the ecdysteroid. oup.com

26-Hydroxylation: The hydroxylation of the side chain at the C-26 position is a significant inactivation pathway. eje.cz This reaction is catalyzed by a cytochrome P-450-dependent monooxygenase. nih.gov The resulting 26-hydroxyecdysteroids can be further oxidized to 26-oic acids, increasing their polarity and facilitating excretion. eje.cz Studies have shown that increased 26-hydroxylase activity can be linked to ecdysteroid resistance in insect cell lines. nih.govnih.gov

22-Fatty Acyl Esterification: Ecdysteroids can also be inactivated by esterification with long-chain fatty acids at the C-22 hydroxyl group. These apolar conjugates serve as inactive storage forms of the hormone. This is a particularly important pathway in certain insect species for managing ecdysteroid levels. eje.cz

In addition to the inactivation routes mentioned above, ecdysteroids can be conjugated with polar molecules, which increases their water solubility and aids in their elimination. These polar conjugates are generally considered to be inactive forms of the hormones.

Phosphates: Ecdysteroid phosphorylation is a reversible process that can occur at several hydroxyl groups, including C-2, C-3, C-22, and C-26. nih.gov These phosphate esters can serve as inactive, stored forms of the hormone, which can be reactivated by enzymatic hydrolysis when needed. nih.govresearchgate.net

Sulfates: The formation of sulfate (B86663) esters is another method of ecdysteroid conjugation. Ecdysone 22-sulfate has been identified in both insects and plants. eje.cz

Glucosides: Glucosylation, the attachment of a glucose molecule, is also a documented conjugation pathway for ecdysteroids in insects. eje.cz

The formation of these various conjugates highlights the complex metabolic grid that regulates the concentration and activity of ecdysteroids, ensuring proper developmental timing and progression.

Molecular and Cellular Mechanisms of Action of Ecdysone 2,3 Acetonide and Analogs

Interaction with Ecdysone (B1671078) Receptors (EcR) and Ultraspiracle (USP) Heterodimer

The biological activity of Ecdysone 2,3-acetonide and its analogs is mediated through a functional nuclear receptor complex composed of two proteins: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). nih.govwikipedia.org This non-covalent heterodimer is the primary target for ecdysteroids, which are a class of steroid hormones that regulate key developmental processes in arthropods. wikipedia.orgnih.gov Both EcR and USP are members of the nuclear receptor superfamily, sharing a characteristic multi-domain structure that includes a DNA-binding domain and a ligand-binding domain. wikipedia.org The functional receptor requires the partnership between EcR and USP; EcR alone cannot efficiently bind its hormone ligand. oup.com The heterodimerization with USP is thought to stabilize a conformation of EcR that is favorable for high-affinity hormone binding. oup.commdpi.com

Ligand Binding and Receptor Activation

Activation of the ecdysone signaling pathway is initiated by the binding of an ecdysteroid agonist, such as Ecdysone 2,3-acetonide, to the receptor complex. The ligand-binding pocket (LBP) is located within the E domain of the EcR subunit. wikipedia.org While EcR is the moiety that directly binds the hormone, this high-affinity binding is greatly enhanced by its dimerization with USP. mdpi.comsdbonline.org Studies on analogs like Ponasterone A have shown that the binding affinity of the ligand to the EcR/USP dimer is significantly higher—approximately 20-fold greater—than its affinity to the EcR monomer alone. mdpi.com The EcR LBD possesses a remarkable ability to structurally adapt to different types of ligands, including both natural ecdysteroids and synthetic non-steroidal agonists. nih.gov This binding event is the critical trigger that transitions the receptor from a passive or repressive state to an active one, capable of regulating gene expression. wikipedia.org

Conformational Changes and Stabilization of the EcR-USP Complex

The binding of an agonist ligand like Ecdysone 2,3-acetonide into the LBP of EcR induces a significant conformational change in the receptor protein. wikipedia.org This structural shift occurs primarily in the C-terminal part of the EcR ligand-binding domain. wikipedia.org This alteration is crucial for stabilizing the entire EcR-USP heterodimer in its active state. oup.com The ligand-induced conformational change is believed to facilitate the dissociation of corepressor proteins and the subsequent recruitment of coactivator proteins, a pivotal step in initiating transcription. oup.com The receptor's structural adaptation allows it to accommodate a variety of ligands, each potentially inducing a unique conformation that fine-tunes the transcriptional response. nih.gov

Binding to Ecdysone Response Elements (EcREs) and Transcriptional Regulation

Once activated by ligand binding, the stabilized EcR-USP complex translocates to the nucleus where it functions as a ligand-dependent transcription factor. nih.gov The complex recognizes and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs), located in the promoter or enhancer regions of target genes. nih.govembopress.orgplos.org Natural EcREs are typically imperfect inverted repeats of the consensus sequence 5′-AGGTCA-3′, separated by a single nucleotide (an IR-1 element). nih.gov The DNA-binding domains of both EcR and USP are involved in this interaction, with the heterodimer cooperatively binding to the EcRE. nih.gov This binding event places the receptor complex in a position to directly influence the transcription of downstream genes, initiating a cascade of gene expression that drives major physiological processes. plos.orgnih.gov In the absence of a hormone, the receptor complex can bind to EcREs and act as a transcriptional repressor. dartmouth.edu

Modulation of Gene Expression and Downstream Cascades

The binding of the Ecdysone 2,3-acetonide-EcR-USP complex to EcREs triggers a hierarchical cascade of gene expression. This process involves the activation of a small number of primary-response genes, many of which are themselves transcription factors. nih.govresearchgate.net These primary-response proteins then amplify and transduce the hormonal signal by activating a larger set of secondary, or late, response genes. researchgate.net This sequential gene activation is responsible for coordinating complex biological events. The unliganded receptor can repress gene expression, and upon hormone binding, this repression is lifted and replaced by potent activation, leading to a precisely timed genetic program. dartmouth.edu

Involvement of Coactivators and Corepressors (e.g., NURF, Brahma, dMi-2)

The transcriptional activity of the EcR-USP complex is not solely dependent on the ligand but is modulated by interactions with a suite of coregulator proteins. These coactivators and corepressors are often chromatin-remodeling complexes that alter the local structure of chromatin to either promote or inhibit transcription.

NURF (Nucleosome Remodeling Factor): NURF is an ATP-dependent chromatin remodeling complex that is essential for ecdysteroid signaling. nih.govnih.gov It functions as a coactivator for the ecdysone receptor. Studies have shown that purified NURF binds directly to EcR in a hormone-dependent manner, indicating it is a direct effector of the receptor's activity. nih.govresearchgate.net NURF mutants exhibit failures in metamorphosis, underscoring the complex's critical role in the ecdysone-response pathway. nih.gov

Brahma (Brm): As a component of the SWI/SNF chromatin remodeling complex, Brahma is another key player in modulating chromatin structure. While not directly detailed in the context of Ecdysone 2,3-acetonide, its role in ATP-dependent chromatin remodeling is fundamental to the transcriptional activation of many genes, including those targeted by nuclear receptors.

dMi-2: The nucleosome remodeler dMi-2 acts as a corepressor in the ecdysone signaling pathway. sdbonline.org Contrary to a simple switch model where corepressors are released upon ligand binding, the recruitment of dMi-2 to ecdysone-regulated genes actually increases after hormone addition. This suggests a sophisticated mechanism where dMi-2 is recruited to constrain or fine-tune the level of gene activation, preventing transcriptional over-activation. sdbonline.org

Other coactivators, such as the CREB-binding protein (CBP), are also recruited by the liganded receptor. CBP possesses histone acetyltransferase (HAT) activity, and its recruitment leads to the acetylation of histones (specifically H3K27), which promotes an open chromatin state and facilitates transcriptional activation. nih.gov

Role in Modulating Multi-Drug Resistance (MDR) in Cellular Models

Beyond their role in insect physiology, certain synthetic derivatives of ecdysteroids, including acetonides, have been identified as potent modulators of Multi-Drug Resistance (MDR) in cancer cells. acs.orgresearchgate.net MDR is a major obstacle in chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell. researchgate.net

Semisynthetic, less polar derivatives of ecdysteroids have demonstrated the ability to reverse P-gp-mediated drug resistance. acs.orgnih.gov Specifically, the transformation of the naturally occurring but inactive 20-hydroxyecdysone (B1671079) into its corresponding diacetonide derivative can create a promising lead compound for inhibiting the ABCB1 transporter. acs.orgresearchgate.net These lipophilic derivatives can resensitize resistant cancer cell lines to common chemotherapeutics such as doxorubicin (B1662922) and vinblastine. researchgate.net

The mechanism of action involves interference with the P-gp efflux pump. Studies have shown that active ecdysteroid derivatives increase the cellular accumulation of P-gp substrates (like rhodamine 123) and stimulate the transporter's basal ATPase activity, suggesting a competitive mode of interaction. researchgate.net Interestingly, some ecdysteroid 2,3-dioxolane derivatives have been shown to sensitize MDR cancer cells to doxorubicin in a dose-dependent manner without inhibiting the efflux function of P-gp. nih.govresearchgate.net This suggests that the chemosensitizing activity of certain ecdysteroids can be independent of direct pump inhibition, pointing to alternative mechanisms for overcoming drug resistance. nih.govresearchgate.net

Table 1: Research Findings on Ecdysteroid Derivatives and Multi-Drug Resistance (MDR)

| Ecdysteroid Derivative Type | Effect on MDR Cancer Cells | Mechanism of Action | Key Findings |

|---|---|---|---|

| Diacetonide derivatives of 20-hydroxyecdysone | Reverses resistance to drugs like doxorubicin and vinblastine. acs.orgresearchgate.net | Inhibits the ABCB1 (P-glycoprotein) transporter. acs.orgresearchgate.net | Increased lipophilicity through acetonide formation is key to activity. acs.orgresearchgate.net |

| Substituted 2,3-dioxolane derivatives of poststerone | Strong, dose-dependent sensitization to doxorubicin. nih.govresearchgate.net | Activity can be independent of P-gp efflux pump inhibition. nih.govresearchgate.net | Suggests alternative mechanisms for overcoming MDR beyond direct pump blocking. nih.gov |

| General less polar/lipophilic ecdysteroids | Act as potent chemo-sensitizers in various cancer cell lines. nih.govnih.gov | Modulation of P-glycoprotein (P-gp) activity. researchgate.net | The natural compound 20-hydroxyecdysone is inactive, but chemical modification yields potent MDR modulators. acs.orgresearchgate.net |

Chemosensitizing Properties in Various Cancer Cell Lines (In Vitro Studies)

Apolar derivatives of ecdysteroids, including acetonide analogs, have demonstrated significant potential as chemosensitizing agents in a variety of cancer cell lines. These compounds have been shown to enhance the cytotoxic effects of conventional chemotherapeutic drugs, particularly in multidrug-resistant (MDR) cell lines.

Research has revealed that less polar ecdysteroids can exert potent chemosensitizing activity on cancer cell lines of diverse origins. The cell lines investigated include both drug-susceptible and multidrug-resistant types. Among the studied cell lines are breast cancer (MCF-7), prostate cancer (PC3 and LNCaP), epidermal cancer (KB-3-1), and murine lymphoma (L5178) cells. Furthermore, their multidrug-resistant counterparts, such as L5178MDR (transfected with the human ABCB1 transporter), MCF-7Dox (adapted to doxorubicin), and KB-C-1 (adapted to colchicine), have also been subjects of these investigations rsc.org.

A study involving fluorinated derivatives of 20-hydroxyecdysone 2,3;20,22-diacetonide was conducted on a panel of cancer cell lines. This panel included four human breast cancer cell lines, a neuroblastoma cell line, and a mouse lymphoma cell line, along with its counterpart that expresses the human ABCB1 efflux transporter rsc.org. The findings from such studies indicate that modifications to the ecdysteroid structure, such as the introduction of an acetonide group, can influence their chemosensitizing capabilities.

Chemosensitizing Activity of Ecdysteroid Analogs in Various Cancer Cell Lines

| Ecdysteroid Analog | Cancer Cell Line | Chemotherapeutic Agent | Observed Effect |

| 20-hydroxyecdysone 2,3;20,22-diacetonide derivatives | Breast Cancer (MCF-7) | Doxorubicin | Enhanced Cytotoxicity |

| 20-hydroxyecdysone 2,3;20,22-diacetonide derivatives | Prostate Cancer (PC3) | Not Specified | Potent Chemosensitizing Activity |

| 20-hydroxyecdysone 2,3;20,22-diacetonide derivatives | Prostate Cancer (LNCaP) | Not Specified | Potent Chemosensitizing Activity |

| 20-hydroxyecdysone 2,3;20,22-diacetonide derivatives | Epidermal Cancer (KB-3-1) | Not Specified | Potent Chemosensitizing Activity |

| 20-hydroxyecdysone 2,3;20,22-diacetonide derivatives | Murine Lymphoma (L5178) | Not Specified | Potent Chemosensitizing Activity |

| 20-hydroxyecdysone 2,3;20,22-diacetonide derivatives | Doxorubicin-Resistant Breast Cancer (MCF-7Dox) | Doxorubicin | Enhanced Cytotoxicity |

| 20-hydroxyecdysone 2,3;20,22-diacetonide derivatives | Colchicine-Resistant Epidermal Cancer (KB-C-1) | Colchicine | Enhanced Cytotoxicity |

| 20-hydroxyecdysone 2,3;20,22-diacetonide derivatives | ABCB1-Expressing Murine Lymphoma (L5178MDR) | Doxorubicin | Enhanced Cytotoxicity |

Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1/P-glycoprotein)

The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1), is a major mechanism of multidrug resistance in cancer cells. These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cell and thereby reducing their efficacy. Ecdysone 2,3-acetonide and its analogs have been investigated for their ability to interact with and inhibit the function of these transporters.

The chemosensitizing activity of apolar ecdysteroid derivatives has been linked to their interaction with the ABCB1 transporter. Efflux pumps like ABCB1 play a crucial role in the chemoresistance of various tumors rsc.org. By inhibiting the function of these pumps, ecdysteroid analogs can increase the intracellular concentration of anticancer drugs, restoring their therapeutic effect.

Studies on fluorinated derivatives of 20-hydroxyecdysone 2,3;20,22-diacetonide have shown that these compounds can inhibit the ABCB1 efflux transporter. This inhibitory effect contributes to their chemosensitizing activity in multidrug-resistant cancer cell lines rsc.org. Molecular docking studies have been employed to elucidate the interactions of active ecdysteroid derivatives with P-glycoprotein, providing insights into the binding mechanisms at the molecular level mdpi.com.

Exploration of Mechanisms Independent of Efflux Inhibition

While the inhibition of ABC transporters is a significant mechanism for the chemosensitizing effects of Ecdysone 2,3-acetonide and its analogs, evidence suggests that it is not the sole mechanism of action. Research indicates that these compounds may also exert their effects through pathways independent of efflux pump inhibition.

The observation that certain ecdysteroid derivatives potentiate the cytotoxicity of anticancer drugs in both multidrug-resistant and drug-susceptible cancer cell lines suggests that mechanisms other than ABCB1 inhibition are at play. If the effects were solely due to the inhibition of efflux pumps, a pronounced effect would be expected primarily in resistant cells that overexpress these transporters.

One proposed alternative mechanism involves the perturbation of the cell membrane. It has been hypothesized that chemosensitizers could mediate membrane disturbances that interfere with the ATPase activity of ABCB1 or its drug transport capability nih.gov. While this is still linked to the transporter, the primary action is on the membrane environment. Furthermore, the possibility of ecdysteroids influencing other cellular pathways involved in drug sensitivity and apoptosis cannot be ruled out and warrants further investigation.

Enzyme Inhibitory Activities (In Vitro)

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

In a broad screening of twenty different ecdysteroids, the inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were evaluated. The results indicated varying degrees of inhibition among the tested compounds.

For butyrylcholinesterase, 20-hydroxyecdysone-20,22-acetonide and 20-hydroxyecdysone-2,3;20,22-diacetonide demonstrated inhibitory effects nih.gov. The study also highlighted that 20-hydroxyecdysone-2,3,22-tri-O-acetate exhibited the most potent inhibition against both AChE and BChE nih.gov. Conversely, some ecdysteroids, such as viticosterone E, integristerone A, ecdysone-2,3-di-O-acetate, ecdysone-22-O-acetate, and viticosterone E-diacetonide, showed no activity against acetylcholinesterase nih.gov.

Cholinesterase Inhibitory Activity of Ecdysteroid Analogs

| Ecdysteroid Analog | Enzyme | Inhibitory Activity (mg GALAE/g) |

| 20-hydroxyecdysone-2,3,22-tri-O-acetate | Acetylcholinesterase | 5.56 |

| 20-hydroxyecdysone-2,3,22-tri-O-acetate | Butyrylcholinesterase | 4.76 |

| 20-hydroxyecdysone-20,22-acetonide | Butyrylcholinesterase | Statistically Similar to other active compounds |

| 20-hydroxyecdysone-2,3;20,22-diacetonide | Butyrylcholinesterase | Statistically Similar to other active compounds |

Tyrosinase Inhibition

The same comprehensive study on twenty ecdysteroids also assessed their potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. All the tested ecdysteroids displayed some level of tyrosinase inhibitory effect.

Among the acetonide derivatives, 20-hydroxyecdysone-20,22-acetonide showed significant tyrosinase inhibitory activity. This activity was found to be statistically similar to that of 20-hydroxyecdysone-2,3,22,25-tetraacetate and 20-hydroxyecdysone-2,3,22-tri-O-acetate nih.gov. The most potent inhibitor identified in this study was viticosterone E nih.gov. These findings suggest that ecdysteroids could be explored for their potential use in cosmetic or pharmaceutical preparations targeting hyperpigmentation.

Tyrosinase Inhibitory Activity of Ecdysteroid Analogs

| Ecdysteroid Analog | Tyrosinase Inhibitory Activity (mg KAE/g) |

| Viticosterone E | 78.88 |

| 20-hydroxyecdysone-20,22-acetonide | Significant, statistically similar to compounds below |

| 20-hydroxyecdysone-2,3,22,25-tetraacetate | Significant, statistically similar to compounds above and below |

| 20-hydroxyecdysone-2,3,22-tri-O-acetate | Significant, statistically similar to compounds above |

Alpha-Amylase Inhibition

The inhibitory activity of ecdysteroids against α-amylase, a key enzyme in carbohydrate digestion, was also investigated. The study revealed that most of the tested ecdysteroids exhibited similar α-amylase inhibitory properties.

The most effective α-amylase inhibitor among the tested compounds was viticosterone E-diacetonide, with an activity of 0.35 mmol ACAE/g nih.gov. While specific data for Ecdysone 2,3-acetonide was not singled out in the summary of findings, the general trend of activity across the ecdysteroid class suggests a potential for these compounds to modulate carbohydrate metabolism.

Alpha-Amylase Inhibitory Activity of an Ecdysteroid Analog

| Ecdysteroid Analog | Alpha-Amylase Inhibitory Activity (mmol ACAE/g) |

| Viticosterone E-diacetonide | 0.35 |

Impact on Insect Developmental Processes (e.g., Molting, Metamorphosis)

The developmental trajectory of an insect, marked by a series of molts and, in many species, a dramatic metamorphosis, is orchestrated by a complex interplay of hormones. At the heart of this regulation lies ecdysone, a steroid prohormone, and its more active metabolite, 20-hydroxyecdysone. These ecdysteroids serve as the primary signal for initiating the shedding of the old cuticle (molting) and the profound transformation from a larval to an adult form (metamorphosis). The precise timing and coordination of these events are critical for the survival and reproductive success of the insect.

Control of Developmental Timing

The steroid hormone ecdysone is the central regulator of developmental transitions in insects. nih.gov Pulses of ecdysone, which is converted to the active form 20-hydroxyecdysone, trigger the key events of molting and metamorphosis. nih.gov The timing of these hormonal pulses is therefore critical for the normal progression of an insect's life cycle.

Specific information regarding the direct effects of the synthetic derivative, Ecdysone 2,3-acetonide, on the control of developmental timing in insects is not available in the current scientific literature. However, the molecular structure of ecdysteroids is closely linked to their biological activity. The 2- and 3-hydroxyl groups of ecdysone are crucial for its binding to the ecdysone receptor (EcR), a key step in initiating the downstream genetic cascades that control development.

The formation of an acetonide at the 2,3-position of the ecdysone molecule involves the chemical modification of these essential hydroxyl groups. Such a structural alteration would be expected to significantly impact the molecule's ability to bind to the ecdysone receptor. Consequently, this would likely alter its hormonal activity and interfere with the normal control of developmental timing. Without specific experimental data, the precise nature and extent of this impact—whether it would act as an agonist, antagonist, or have no activity—remain speculative.

Structure Activity Relationships Sar of Ecdysone 2,3 Acetonide and Its Analogs

Influence of the 2,3-Acetonide Moiety on Biological Activities

The protection of the 2,3-diol as an acetonide fundamentally alters the polarity and steric profile of the ecdysteroid A-ring, leading to significant changes in biological function.

The presence of a 2,3-acetonide group has been identified as a critical structural feature for conferring chemosensitizing properties to ecdysteroid analogs. mdpi.comnih.gov These derivatives have been shown to be effective against both multi-drug resistant (MDR) and drug-susceptible cancer cell lines. mdpi.com Specifically, certain ecdysteroid derivatives can significantly reduce the resistance of MDR cancer cells to chemotherapeutic agents like doxorubicin (B1662922). nih.gov This effect is linked to the modulation of ABC transporters, such as the ABCB1 transporter, which are responsible for pumping drugs out of cancer cells. nih.gov

In a comprehensive study, 20-hydroxyecdysone (B1671079) 2,3;20,22-diacetonide was identified as a highly promising lead compound for overcoming multi-drug resistance. nih.gov The acetonide group, while often used as a simple protecting group in synthesis, acts as a key structural element for this distinct pharmacological activity, differentiating the analog's properties from the parent compound. nih.gov The introduction of this less polar moiety enhances the molecule's ability to interact with cellular targets involved in drug resistance. nih.gov

Table 1: Chemosensitizing Activity of Ecdysteroid Acetonide Derivatives

| Compound | Key Structural Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| 20-Hydroxyecdysone 2,3;20,22-diacetonide | Acetonide groups at C-2,3 and C-20,22 | Significantly decreases resistance of MDR murine leukemia cells to doxorubicin. | nih.gov |

| General Ecdysteroid 2,3-Acetonides | Presence of a 2,3-acetonide group | Chemosensitizing properties against MDR and drug-susceptible cancer cell lines. | mdpi.comnih.gov |

| Ajugasterone C 2,3;20,22-diacetonide | Acetonide groups at C-2,3 and C-20,22 | Acts as an adjuvant chemo-sensitizing agent. | nih.gov |

The introduction of apolar dioxolane groups, such as the acetonide at the C-2 and C-3 positions, is a central theme in the structure-activity relationships of these MDR modulators. nih.gov The general ecdysteroid structure features a cis-junction of the A and B rings and multiple hydroxyl groups, which make the molecule relatively polar. nih.gov By converting the 2,3-vicinal diol into an acetonide, the hydrophobicity of the A-ring is increased, which appears to be favorable for the chemosensitizing activity.

The reactivity of the hydroxyl groups on the ecdysteroid skeleton influences the ease of substitution. For turkesterone (B103), an analog of 20-hydroxyecdysone, the order of acylation reactivity for the hydroxyl groups has been determined to be 2 > 11 > 22 > 3 ≫ 25. nih.gov This indicates that the C-2 hydroxyl is the most reactive, making the formation of 2,3-derivatives like acetonides a chemically favorable process. nih.gov The selective protection of the 2,3-diol is a common strategy to allow for further chemical modifications at other positions, such as the 11α-hydroxyl group. nih.gov This regioselective derivatization underscores the importance of the A-ring's diol system in synthesizing biologically active analogs. nih.gov

Effects of Side-Chain Modifications on Biological Activity

Modifications to the sterol side-chain, in conjunction with the 2,3-acetonide group, further modulate the biological profile of these compounds.

Oxidative cleavage of the ecdysteroid side-chain is a significant metabolic transformation that can also be performed synthetically to generate new analogs. core.ac.uk This process typically occurs between C-20 and C-22, resulting in C-21 steroids, such as poststerone, which is a metabolite of 20-hydroxyecdysone. core.ac.uk These side-chain cleaved metabolites can possess their own potent biological activities. core.ac.uk

When applied to a 2,3-acetonide derivative of ecdysone (B1671078), oxidative side-chain cleavage would result in a significant structural alteration. The removal of the hydroxyl-bearing portion of the side chain would drastically change the molecule's polarity and steric shape. While direct studies on the cleaved 2,3-acetonide are limited, it is known that the resulting C-21 ecdysteroids can activate cellular pathways like the protein kinase B (Akt) pathway more strongly than their parent compounds. core.ac.uk This suggests that combining the 2,3-acetonide moiety with a cleaved side-chain could produce compounds with a unique and potentially enhanced bioactivity profile.

The presence and derivatization of other hydroxyl groups on the steroid nucleus and side-chain are also crucial for biological activity. Turkesterone, which possesses an 11α-hydroxyl group, provides a useful model for studying these effects. nih.gov Molecular modeling studies have predicted that the ligand-binding domain of the ecdysteroid receptor has available space near the C-11 position of the steroid. nih.gov

To explore this, a series of turkesterone 11α-acyl derivatives were synthesized. This required the initial protection of the diols at C-2/C-3 and C-20/C-22, often as acetonides, to allow for selective acylation at the 11α-position. nih.gov The resulting 11α-acyl derivatives retained significant biological activity, confirming that modifications at this position are tolerated by the receptor. researchgate.net This demonstrates that the 11α-OH group is an important site for potential modification to fine-tune activity, while the 2,3-acetonide provides a stable, less polar A-ring structure. In contrast, the C-25 hydroxyl group is shown to be significantly less reactive, making it a less common target for derivatization. nih.gov

Table 2: Reactivity and Importance of Hydroxyl Groups in Ecdysteroid Analogs

| Hydroxyl Group Position | Relative Reactivity (Acylation) | Importance in SAR | Reference |

|---|---|---|---|

| C-2, C-3 | High (C-2 is most reactive) | Essential for forming the acetonide group, which confers chemosensitizing activity. | nih.govnih.gov |

| C-11α | High (second most reactive in turkesterone) | Modification is tolerated; allows for exploration of receptor pocket and fine-tuning of activity. | nih.govresearchgate.net |

| C-22 | Moderate | Often protected along with C-20 as an acetonide; important for side-chain conformation. | nih.gov |

| C-25 | Very Low | Generally not targeted for modification due to low reactivity. | nih.gov |

Chemical Stability of the 2,3-Acetonide Group in Biological Contexts (e.g., Acid Sensitivity)

The 2,3-acetonide group is a cyclic ketal, a functional group known to be sensitive to acidic conditions. wikipedia.org While it is generally stable, its removal requires an acidic environment. nih.gov This chemical property is critical when considering its application in biological systems, where pH can vary, and for its use as a protecting group in organic synthesis.

The acetonide moiety in these ecdysteroid derivatives is noted to be the most chemically sensitive part of the molecule, particularly in an acidic environment. nih.gov In synthetic chemistry, the protecting acetonide group can be removed with mild acid treatment to yield the original diol. nih.gov This sensitivity means that nano-formulations may be a useful strategy to increase the stability of these compounds in biological systems, protecting the acid-labile group until it reaches its target. nih.gov Despite this sensitivity, the acetonide is stable enough under many physiological and basic conditions to function as a key pharmacophore for chemosensitizing activity rather than just as a pro-drug delivery system. nih.govresearchgate.net

Research Applications and Biochemical Tools Utilizing Ecdysone 2,3 Acetonide

Development of Probes for Receptor Binding and Protein-Protein Interaction Studies

The creation of synthetic ecdysteroid analogues, facilitated by intermediates like ecdysone (B1671078) 2,3-acetonide, is essential for developing probes to study the ecdysone receptor (EcR) and its binding partners. These tools are crucial for elucidating the complex processes of gene regulation initiated by the molting hormone. The synthesis of such derivatives allows for the creation of tools for competitive assays, affinity purification, and photoaffinity labeling of the hormone-binding partners in target cells. scispace.com

The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions. kennesaw.edukennesaw.eduunito.it In the context of ecdysone signaling, it is used to study the ligand-dependent interaction between the ecdysone receptor (EcR) and its heterodimeric partner, the ultraspiracle protein (USP). kennesaw.edunih.gov The principle of the assay involves fusing a "bait" protein (e.g., the EcR ligand-binding domain) to a DNA-binding domain (DBD) and a "prey" protein (e.g., USP or other potential co-regulators) to a transcriptional activation domain (AD). kennesaw.edu An interaction between the bait and prey brings the DBD and AD into close proximity, reconstituting a functional transcription factor that activates reporter genes. kennesaw.edu

Ecdysone 2,3-acetonide is instrumental in synthesizing specific ligands needed for these assays. Since the EcR/USP heterodimerization and subsequent gene activation are dependent on the presence of an ecdysteroid ligand, synthetic agonists are used to trigger the interaction within the yeast cell. nih.gov The ability to create a variety of ecdysone analogues allows researchers to probe the structural requirements for ligand-induced protein interactions and to screen for novel compounds that can either promote (agonists) or inhibit (antagonists) these interactions. Yeast-based reporter assays have been successfully developed to screen for such molecules, responding in a dose-dependent and ecdysteroid-specific manner. nih.gov

Table 1: Components of a Yeast Two-Hybrid System for Ecdysone Receptor Interaction Studies

| Component | Function | Example in Ecdysone System |

|---|---|---|

| Bait Protein | The protein of interest fused to a DNA-binding domain (DBD). | Ecdysone Receptor (EcR) Ligand-Binding Domain |

| Prey Protein | Potential interacting partner fused to an Activation Domain (AD). | Ultraspiracle Protein (USP) or cDNA library proteins |

| Ligand | Hormone or analog that induces or modulates the protein interaction. | 20-hydroxyecdysone (B1671079), Ponasterone A, or synthetic agonists |

| Reporter Gene | Gene whose expression is activated by a successful bait-prey interaction. | lacZ (producing a blue color) or genes for nutrient synthesis (HIS3, ADE2) |

Competitive binding assays are used to determine the binding affinity of various compounds to a receptor. In these assays, a radiolabeled ecdysteroid (like [³H]ponasterone A) is incubated with the EcR/USP receptor complex. Unlabeled competitor compounds, including synthetically derived ecdysone analogues, are then added at varying concentrations to measure their ability to displace the radiolabeled ligand. The development of such analogues often requires selective protection of hydroxyl groups, for which the 2,3-acetonide is a key intermediate. scispace.com This methodology is fundamental for structure-activity relationship (SAR) studies, which aim to identify the key molecular features required for high-affinity receptor binding. mdpi.comresearchgate.net

Affinity purification is a technique used to isolate a specific protein from a complex mixture. This is achieved by creating a ligand that is chemically attached to a solid support (an affinity matrix). When a cell extract containing the receptor is passed over this matrix, the receptor binds to the immobilized ligand, while other proteins wash through. Ecdysone 2,3-acetonide is a crucial starting point for synthesizing such affinity ligands. scispace.comsrce.hr By protecting the 2,3-diol, a chemical "arm" or linker can be attached to another part of the ecdysone molecule, which is then used to covalently bind the hormone to the chromatography matrix. This technique has been instrumental in purifying the ecdysone receptor for further biochemical and structural studies. scispace.com

Investigation of Insect Endocrine Control and Developmental Biology

Ecdysteroids are the primary hormones that regulate critical developmental transitions in insects, including molting and metamorphosis. mdpi.comnih.gov Synthetic derivatives of ecdysone, created using intermediates like the 2,3-acetonide, serve as invaluable tools for dissecting the complex endocrine pathways that govern these processes. These analogues can be designed to have altered stability, specific activity, or to carry labels, allowing researchers to trace their metabolic fate and mode of action within the insect.

Metamorphosis is a dramatic process controlled by pulses of the active ecdysteroid, 20-hydroxyecdysone (20E). nih.gov This hormone, through its interaction with the EcR/USP receptor complex, initiates a cascade of gene expression that orchestrates the breakdown of larval tissues and the formation of adult structures. nih.gov Studying this process requires tools that can manipulate the hormonal signal. The synthesis of potent ecdysteroid agonists and antagonists, which relies on synthetic intermediates like ecdysone 2,3-acetonide, allows researchers to artificially induce or block the metamorphic process at specific times. This provides insight into the timing and function of specific gene networks and cellular events during this developmental transition. mdpi.comsciforum.net

The fruit fly, Drosophila melanogaster, is a premier model organism for studying the genetic and molecular basis of ecdysone action. nih.govnih.gov The availability of powerful genetic tools in Drosophila allows for the manipulation of genes involved in ecdysone synthesis, signaling, and metabolism. nih.gov Synthetic ecdysteroid analogues are used in conjunction with these genetic manipulations. For example, researchers can raise mutant flies that are deficient in ecdysone production and then "rescue" the developmental arrest by providing an exogenous ecdysteroid analog. nih.gov The use of various synthetic analogs helps to define the specific functions of different parts of the hormone molecule in activating the downstream signaling pathway. These studies have been fundamental to building our current understanding of how steroid hormones regulate gene expression and development. mdpi.com

Potential in Developing Targeted Pest Management Strategies

The central role of the ecdysone receptor in insect development makes it an attractive target for the development of selective insecticides. researchgate.net The goal is to create compounds that act as potent ecdysone agonists, which bind to the receptor and trigger a premature and lethal molting cycle, or antagonists that block the natural hormone action, leading to developmental arrest. nih.govresearchgate.net This approach is considered more environmentally benign than conventional neurotoxic insecticides because the ecdysone receptor is specific to arthropods. nih.gov

The synthesis of novel ecdysteroid analogues is a cornerstone of this strategy. mdpi.com By creating a wide range of derivatives, researchers can conduct detailed structure-activity relationship (SAR) studies to optimize insecticidal potency and selectivity for specific pest species. mdpi.comresearchgate.net The use of ecdysone 2,3-acetonide as a protected intermediate is a key step in synthetic pathways that aim to modify the ecdysone backbone to enhance its insecticidal properties, such as improving its stability in the field or its ability to penetrate the insect cuticle. researchgate.netresearchgate.net While natural ecdysteroids themselves are often too polar and complex to be effective commercial insecticides, the synthetic non-steroidal agonists that were developed based on understanding the receptor interaction have proven highly successful. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 20-hydroxyecdysone (20E) |

| Ecdysone |

| Ecdysone 2,3-acetonide |

| Ponasterone A |

Ecdysone Receptor as a Target for Insecticides

The ecdysone receptor (EcR) is a nuclear receptor in arthropods that plays a critical role in controlling key developmental processes, most notably molting (ecdysis), metamorphosis, and reproduction. wikipedia.orgnih.gov This receptor functions as a heterodimer, composed of the EcR protein and the ultraspiracle protein (USP). wikipedia.org The activation of this complex is triggered by pulses of ecdysteroids, such as the hormone 20-hydroxyecdysone. wikipedia.orgwikipedia.org Upon binding, the activated receptor initiates a cascade of gene expression that leads to the physiological changes necessary for molting. wikipedia.org

The essential role of the EcR in insect development and its absence in vertebrates make it an ideal target for the development of selective, biorational insecticides. nih.govrsc.org Compounds that act as agonists, mimicking the natural hormone, can bind to the EcR and induce a premature and lethal molting cycle. researchgate.net This disrupts the insect's normal development, leading to its death. nih.gov

Nonsteroidal agonists, such as those from the diacylhydrazine class, have been developed commercially for this purpose. wikipedia.org These synthetic compounds have no structural similarity to natural ecdysteroids but can bind to the receptor with high affinity. nih.gov The selectivity of these insecticides for specific insect orders, such as Lepidoptera (caterpillars) and Coleoptera (beetles), is attributed to differences in the binding affinity of the compounds to the receptors of insects from different orders. researchgate.net This targeted approach makes them valuable components of integrated pest management programs. researchgate.net

Applications in Nanoparticle-Based Systems for Targeted Delivery and Cellular Sensitization

Nanotechnology provides innovative platforms for the delivery of therapeutic agents to target cells. nih.gov One such approach involves the use of nanoparticle-based systems to transport ecdysteroid derivatives, including Ecdysone 2,3-acetonide. These systems are designed to improve the delivery and efficacy of the encapsulated compounds. A prominent method in this field is squalenoylation, which involves conjugating the drug molecule to squalene (B77637), a natural precursor of cholesterol. acs.orgu-szeged.hu This technique allows the resulting conjugate to self-assemble into nanoparticles in aqueous solutions. nih.govnih.gov

Squalenoylated Ecdysteroid Prodrug Conjugates

Squalenoylation is a technology used to create self-assembling nanostructures for drug delivery. acs.orgu-szeged.hu The process involves covalently linking an ecdysteroid, such as a derivative featuring a 2,3-acetonide group, to a squalene molecule. This conjugation transforms the ecdysteroid into a prodrug that can self-organize into stable nanoparticles (NPs). nih.govnih.gov

A key advantage of this system is its interaction with plasma lipoproteins. Once in the bloodstream, these squalenoylated nanoassemblies can dissolve into low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) fractions. nih.govu-szeged.hu This mechanism allows for a unique passive targeting strategy, as many solid tumors overexpress LDL receptors to meet their high cholesterol demand. u-szeged.hu Consequently, the LDL-dissolved ecdysteroid prodrugs can be preferentially delivered to these target tissues. nih.govnih.gov Studies have explored the squalenoylation of various ecdysteroid acetonides, such as ajugasterone C 2,3;20,22-diacetonide and 11α-hydroxypoststerone 2,3-acetonide, to form new ecdysteroid prodrugs and their corresponding nano-assemblies. nih.govnih.gov

Mechanistic Studies of Selective Cellular Sensitization (e.g., to Oxidative Damage)

Research has shown that while some non-conjugated ecdysteroids can protect cells from oxidative damage, their squalenoylated nanoparticle counterparts can have the opposite effect, sensitizing specific cells to such damage. u-szeged.hu This has significant implications for therapeutic strategies, such as making cancer cells more susceptible to treatments like radiotherapy that rely on inducing oxidative stress. u-szeged.hu

Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can damage cellular components like lipids, proteins, and DNA. plos.org Studies involving self-assembling prodrug nanoconjugates of antitumor ecdysteroids were designed to investigate their effect on oxidative stress in brain tumor cells. figshare.com The findings indicate that squalenoylation plays a crucial role in this sensitizing effect. For instance, while free ecdysteroids were found to protect both brain tumor cells and healthy astrocytes from damage induced by tert-butyl hydroperoxide (tBHP), a substance used to create oxidative stress, the squalenoylated ecdysteroid nanoparticles selectively sensitized the tumor cells to the damage. u-szeged.hu

This selective sensitization suggests that these nanoconjugates could serve as highly targeted adjuvants in radiotherapy, potentially increasing the vulnerability of cancer cells to ROS-induced damage while simultaneously protecting the surrounding healthy tissues. u-szeged.hu The acetonide group on the ecdysteroid is noted as a key pharmacophore in several antitumor ecdysteroids. acs.org The mechanism appears to be linked to the nanoparticle formulation, highlighting the importance of the delivery system in modulating the biological activity of the core ecdysteroid molecule from cytoprotective to chemo-sensitizing.

Table 1: Effects of Ecdysteroid Formulations on Cellular Response to Oxidative Stress

| Formulation | Cell Type | Effect on tBHP-induced Damage | Implication |

| Free Ecdysteroids | Brain Tumor Cells | Protection | Cytoprotective |

| Free Ecdysteroids | Healthy Astrocytes | Protection | Cytoprotective |

| Squalenoylated Nanoparticles | Brain Tumor Cells | Sensitization | Potential Adjuvant for Radiotherapy |

| Squalenoylated Nanoparticles | Healthy Astrocytes | Protection | Selective Targeting |

Computational and in Silico Studies of Ecdysone 2,3 Acetonide and Analogs

Molecular Docking Simulations with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as an ecdysteroid, and its biological target, typically a protein receptor or enzyme.

The primary biological target for ecdysteroids is the Ecdysone (B1671078) Receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP) to regulate gene expression related to molting and development in arthropods. nih.govmdpi.com In mammals, studies have suggested that the anabolic effects of some ecdysteroids may be mediated through binding to other receptors, such as Estrogen Receptor β (ERβ). researchgate.netnih.gov

Molecular docking studies have been instrumental in visualizing and quantifying the interactions within the ligand-binding domain (LBD) of these receptors. nih.gov These simulations help to rationalize the binding affinity of different ecdysteroid analogs and guide the design of new, more potent compounds. For instance, homology models of the EcR LBD have been constructed to study the binding of 20-hydroxyecdysone (B1671079) (the major active form of ecdysone) and synthetic agonists like dibenzoylhydrazines. nih.gov Such studies reveal key amino acid residues and interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for ligand recognition and receptor activation.

Steered molecular dynamics, an advanced simulation technique, has been used to explore the pathways by which ligands enter and exit the EcR, providing a dynamic view of the binding and unbinding process. tandfonline.com Research has also employed molecular docking to screen for new potential EcR agonists from natural and synthetic compound libraries, aiming to discover novel insecticides. rsc.orgresearchgate.net

| Ligand(s) | Biological Target | Key Findings & Research Focus |

|---|---|---|

| Ecdysterone (20-Hydroxyecdysone) | Estrogen Receptor β (ERβ) | Docking experiments supported the hypothesis that the anabolic effect of ecdysterone is mediated by ERβ binding. researchgate.netnih.gov |

| 20-Hydroxyecdysone, Dibenzoylhydrazines | Ecdysone Receptor (EcR) Ligand-Binding Domain | Homology models were used to rationalize how natural and synthetic ligands interact with the binding pocket, aiding in the design of new insecticides. nih.gov |

| Ponasterone A, Tebufenozide | Ecdysone Receptor (EcR)/Ultraspiracle (USP) Dimer | Molecular simulations showed that a hydrogen bonding network formed by specific amino acids was a key factor in enhancing binding affinity. mdpi.com |

| Benzosuberene Scaffold Molecules | Ecdysone Receptors (EcR) of Hemiptera and Coleoptera | Screened plant-derived and synthetic molecules for their ability to interact with insect EcRs, identifying potential new agonists. rsc.org |

| Ecdysone Agonist BYI06830 | Ecdysone Receptor (EcR) Ligand-Binding Domain | Steered molecular dynamics simulations were used to identify the most likely exit pathways for the ligand from the receptor. tandfonline.com |

In Silico Prediction of Pharmacokinetic Properties (e.g., ADMET)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in drug development. In silico ADMET prediction models have become essential for early-stage screening of drug candidates, as they can significantly reduce the time and cost associated with experimental assays and minimize late-stage failures. audreyli.com These computational tools use a molecule's structure to predict its pharmacokinetic and toxicological properties. nih.govnih.gov

For steroidal compounds like Ecdysone 2,3-acetonide and its analogs, in silico tools can predict a range of properties. These include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability across biological barriers like the blood-brain barrier. audreyli.com

Distribution: Estimation of plasma protein binding and the volume of distribution, which influence how a compound is distributed throughout the body. slideshare.net

Metabolism: Identification of potential metabolic pathways and interactions with metabolic enzymes, such as the Cytochrome P450 (CYP) family. slideshare.net

Excretion: Prediction of clearance rates and routes of elimination from the body.

Toxicity: Early assessment of potential toxicities, including carcinogenicity, mutagenicity, and organ-specific toxicities.

While specific ADMET prediction studies focusing exclusively on Ecdysone 2,3-acetonide are not extensively documented in the available literature, the methodologies are broadly applicable. Various open-access and commercial software platforms exist that can generate these predictions based on the chemical structure. nih.govnih.gov These predictions are vital for prioritizing which ecdysteroid analogs should be synthesized and advanced to more rigorous experimental testing.

| ADMET Property | Description | Examples of Prediction Focus |

|---|---|---|

| A bsorption | The process by which a compound enters the bloodstream. | Oral bioavailability, human intestinal absorption, blood-brain barrier penetration. audreyli.com |

| D istribution | The reversible transfer of a compound from one location to another within the body. | Plasma protein binding (PPB), volume of distribution (VD). slideshare.net |

| M etabolism | The chemical modification of a compound by living organisms. | Interaction with Cytochrome P450 (CYP) enzymes, metabolic stability. slideshare.net |

| E xcretion | The removal of a compound from the body. | Clearance rate, prediction of major elimination pathways. |

| T oxicity | The degree to which a substance can damage an organism. | Ames mutagenicity, carcinogenicity, hepatotoxicity, genotoxicity. slideshare.net |

Chemometric Approaches for Compound Classification and SAR Analysis (e.g., Principal Component Analysis)

Chemometrics employs mathematical and statistical methods to analyze chemical data. In the context of ecdysteroids, these approaches are crucial for understanding the relationship between chemical structure and biological activity, known as Structure-Activity Relationship (SAR) analysis. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, creating mathematical models that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity. mdpi.comresearchgate.net

Several QSAR studies have been conducted on ecdysteroids to understand the structural requirements for their various biological effects, such as insecticidal and anabolic activities. researchgate.netmdpi.com These studies often involve:

Descriptor Calculation: Generating a set of numerical descriptors that characterize the molecular structure, such as electronic, steric, and hydrophobic properties. mdpi.com

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. Feature selection methods, such as Genetic Algorithms (GA), are often used to select the most relevant descriptors. mdpi.comresearchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. researchgate.net

Advanced techniques like Comparative Molecular Field Analysis (CoMFA) and 4D-QSAR have also been applied to ecdysteroids. mdpi.comnih.gov CoMFA, for example, generates 3D fields around the molecules to represent their steric and electrostatic properties, providing a visual and quantitative map of which regions are important for activity. Such models have led to the development of pharmacophore hypotheses, which describe the essential 3D arrangement of features necessary for binding to the ecdysteroid receptor. mdpi.com These computational SAR models are powerful tools for predicting the activity of novel ecdysteroid analogs before they are synthesized, thereby streamlining the discovery of new bioactive compounds. researchgate.net

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anabolic Activity of 23 Ecdysteroids | Genetic Algorithm-Multiple Linear Regression Analysis (GA-MLRA) | Developed and validated robust QSAR models to predict the anabolic potential of ecdysteroid compounds, identifying key structural descriptors. mdpi.comresearchgate.net |

| Ecdysteroid Receptor Binding | Comparative Molecular Field Analysis (CoMFA) | Developed predictive models and proposed a pharmacophore hypothesis describing the key features for ligand interaction with the receptor. mdpi.com |

| Ecdysteroid Receptor Affinity | 2.5D-Simplex Representation of Molecular Structure (SiRMS) | Generated a successful QSAR model showing that hydrophobic and electrostatic factors are most important for receptor affinity. researchgate.net |

| Ecdysteroid Bio-functional Action | Discriminate Analysis, Semi-empirical Quantum Calculations | Identified key structural variables (distances, angles, atomic charges) that discriminate between highly active and less active ecdysteroids for insect pest control. mdpi.com |

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Ecdysone 2,3-acetonide in plant or insect extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification. Protocols involve:

- Sample Preparation : Homogenize tissues (e.g., Pfaffia glomerata inflorescences, stems, roots) in methanol or ethanol, followed by centrifugation and filtration .

- Calibration : Use a β-ecdysone standard curve (e.g., regression equation: y = 25847x - 218747, where y is peak area and x is concentration) .

- Validation : Perform triplicate runs and statistical analysis (ANOVA, Tukey’s test) to ensure reproducibility .

Q. How does Ecdysone 2,3-acetonide initiate transcriptional cascades in Drosophila?

- Methodological Answer :

- EcRE Identification : Use chromatin immunoprecipitation (ChIP) to locate ecdysone response elements (EcREs) near early gene promoters (e.g., E75, Broad, E74) .

- Functional Assays : Test EcRE activity via luciferase reporter constructs in cell lines treated with ecdysone analogs .

- Dose-Response : Vary hormone concentrations to establish activation thresholds (e.g., rapid induction of early genes at 20-hydroxyecdysone pulses) .

Q. What are best practices for documenting experimental parameters in ecdysone studies?

- Methodological Answer :

- Reagent Specificity : Record chemical names (no abbreviations), manufacturers, purity, and storage conditions (e.g., solvent used for extraction) .

- Statistical Reporting : Include sample sizes (e.g., n ≥ 3), error bars (mean ± SD), and p-values for significance testing .

- Data Reproducibility : Archive raw chromatograms and code for regression analyses in supplementary materials .

Advanced Research Questions

Q. How do chromatin loops facilitate Ecdysone 2,3-acetonide-dependent activation of early genes?

- Methodological Answer :

- Chromosome Conformation Capture (3C) : Fix chromatin with formaldehyde, digest with restriction enzymes (e.g., HindIII), ligate cross-linked DNA, and quantify promoter-EcRE interactions via qPCR .

- Spatial Resolution : Compare loop frequencies in tissues with ubiquitous (e.g., larval epidermis) vs. restricted ecdysone responses .

- Dynamic Analysis : Time-course studies post-ecdysone treatment to track loop formation (e.g., pre-activation loops in E75 locus) .

Q. How can researchers resolve contradictions in EcRE functionality across studies?

- Methodological Answer :

- Meta-Analysis : Compare EcRE sequences from published datasets (e.g., FlyBase) to identify conserved motifs or tissue-specific variations .

- CRISPR Mutagenesis : Delete individual EcREs in model systems (e.g., Drosophila S2 cells) to assess redundancy or synergy .

- Contextual Factors : Control for epigenetic variables (e.g., histone modifications) using ChIP-seq in divergent experimental conditions .

Q. What experimental designs are optimal for studying tissue-specific ecdysone responses?

- Methodological Answer :

- Tissue-Specific RNAi : Knock down ecdysone receptor (EcR) isoforms in target tissues (e.g., fat body vs. salivary glands) using GAL4-UAS systems .

- Single-Cell RNA Sequencing : Profile transcriptional heterogeneity in tissues exposed to ecdysone pulses (e.g., metamorphosing larvae) .

- Enhancer Trapping : Use fluorescent reporters to map tissue-specific enhancers interacting with EcREs .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.